![molecular formula C34H50N4O2 B14708813 N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide CAS No. 15234-89-6](/img/structure/B14708813.png)
N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is a complex organic compound with the molecular formula C34H50N4O2. It features two piperidine rings, each substituted with a phenyl group, connected by a decanediamide linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide typically involves the reaction of 4-phenylpiperidine with decanediamide under specific conditions. The process may include steps such as:
Formation of 4-phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine.
Coupling Reaction: The 4-phenylpiperidine is then reacted with decanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide involves its interaction with specific molecular targets. The piperidine rings may interact with receptors or enzymes, modulating their activity. The phenyl groups can enhance binding affinity through hydrophobic interactions, while the decanediamide linker provides structural stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: A simpler structure with similar piperidine and phenyl groups.
N,N’-bis[(1-benzyl-4-phenylpyridin-4(1H)-yl)methyl]decanediamide: Another complex compound with a similar decanediamide linker but different substituents.
Uniqueness
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is unique due to its specific combination of piperidine and phenyl groups connected by a decanediamide linker. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
15234-89-6 |
|---|---|
Molekularformel |
C34H50N4O2 |
Molekulargewicht |
546.8 g/mol |
IUPAC-Name |
N,N'-bis[(4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C34H50N4O2/c39-31(37-27-33(19-23-35-24-20-33)29-13-7-5-8-14-29)17-11-3-1-2-4-12-18-32(40)38-28-34(21-25-36-26-22-34)30-15-9-6-10-16-30/h5-10,13-16,35-36H,1-4,11-12,17-28H2,(H,37,39)(H,38,40) |
InChI-Schlüssel |
ANIYDSNTTRKSGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CNC(=O)CCCCCCCCC(=O)NCC2(CCNCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


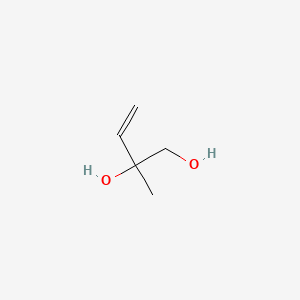
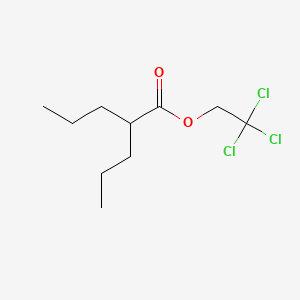
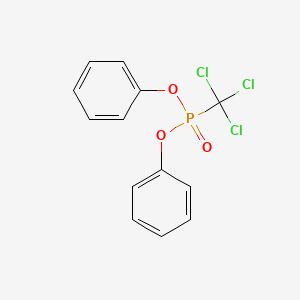
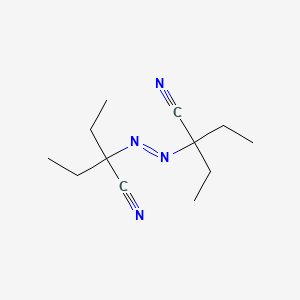

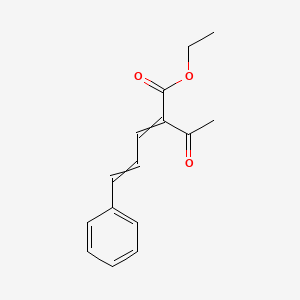

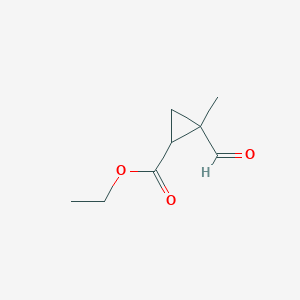


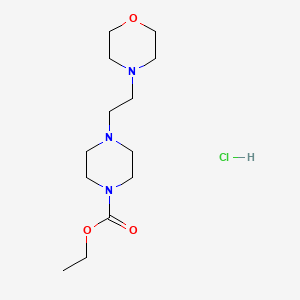
![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)
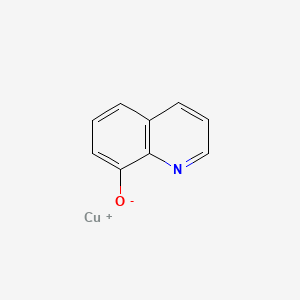
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
